molecular formula C26H33NaO8 B14804330 6alpha-Methylprednisolone 21-hemisuccinate (sodium salt)

6alpha-Methylprednisolone 21-hemisuccinate (sodium salt)

Cat. No.: B14804330
M. Wt: 496.5 g/mol
InChI Key: FQISKWAFAHGMGT-PFVKXQGVSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6alpha-Methylprednisolone 21-hemisuccinate (sodium salt) is a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. It is a derivative of methylprednisolone, modified to enhance its solubility and bioavailability. This compound is commonly used in medical settings to treat a variety of inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha-Methylprednisolone 21-hemisuccinate (sodium salt) involves the esterification of methylprednisolone with succinic anhydride. The reaction typically occurs in the presence of a base, such as pyridine, to facilitate the formation of the hemisuccinate ester. The product is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The final product is often lyophilized to obtain a stable, dry powder form suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

6alpha-Methylprednisolone 21-hemisuccinate (sodium salt) undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methylprednisolone and succinic acid.

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the ketone groups present in the structure.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

Major Products Formed

    Hydrolysis: Methylprednisolone and succinic acid.

    Oxidation: Various oxidized metabolites.

    Reduction: Reduced forms of the original compound.

Scientific Research Applications

6alpha-Methylprednisolone 21-hemisuccinate (sodium salt) has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding induces the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. These genes encode proteins involved in anti-inflammatory and immunosuppressive responses, such as lipocortin-1 and interleukin-10 .

Comparison with Similar Compounds

Similar Compounds

    Methylprednisolone: The parent compound, less soluble and bioavailable compared to its hemisuccinate derivative.

    Prednisolone: Another glucocorticoid with similar anti-inflammatory properties but different pharmacokinetic profiles.

    Dexamethasone: A more potent glucocorticoid with a longer half-life.

Uniqueness

6alpha-Methylprednisolone 21-hemisuccinate (sodium salt) is unique due to its enhanced solubility and bioavailability, making it more effective in certain medical applications. Its ability to be rapidly converted to the active form, methylprednisolone, adds to its therapeutic advantages .

Properties

Molecular Formula

C26H33NaO8

Molecular Weight

496.5 g/mol

IUPAC Name

sodium;4-[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate

InChI

InChI=1S/C26H34O8.Na/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24;/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31);/q;+1/p-1/t14?,16?,17?,19?,23?,24-,25-,26-;/m0./s1

InChI Key

FQISKWAFAHGMGT-PFVKXQGVSA-M

Isomeric SMILES

CC1CC2C3CC[C@@]([C@]3(CC(C2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+]

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.